1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene
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Overview
Description
1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene is an organic compound with the molecular formula C15H12OS It is characterized by a methoxy group (-OCH3) and a phenylethynylsulfanyl group (-C≡C-Ph-S-) attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anisole (1-methoxybenzene) and phenylacetylene.
Reaction Conditions: The key step involves the formation of the phenylethynylsulfanyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce phenylethyl derivatives.
Scientific Research Applications
1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylethynylsulfanyl group can participate in various binding interactions, influencing the compound’s biological activity. The methoxy group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Methoxy-4-[(phenylethynyl)thio]benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.
1-Methoxy-4-[(phenylethynyl)oxy]benzene: Contains an ether linkage instead of a sulfanyl group.
1-Methoxy-4-[(phenylethynyl)amino]benzene: Features an amino group instead of a sulfanyl group.
These compounds share structural similarities but differ in their functional groups, which can significantly influence their chemical reactivity and biological activity.
Properties
CAS No. |
63707-08-4 |
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Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylethynylsulfanyl)benzene |
InChI |
InChI=1S/C15H12OS/c1-16-14-7-9-15(10-8-14)17-12-11-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
NFCJVJYHEAMSMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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